Kovats Retention Index: Definitive GC-MS Discrimination from Co-Isomeric Dimethylhexenes
On a Petrocol DH-100 non-polar capillary column, 2,3-dimethyl-2-hexene exhibits a Kovats retention index (RI) of 814, which is 43 to 52 units higher than the most common co-isomeric dimethylhexenes measured under identical conditions in the same interlaboratory study [1]. Specifically, (E)-3,4-dimethyl-2-hexene elutes at RI 771, 2,5-dimethyl-2-hexene at RI 762, and (Z)-2,3-dimethyl-3-hexene at RI 765 [2]. This 5–6% relative retention index difference translates to baseline or near-baseline resolution on standard capillary columns, enabling unambiguous identification and quantification of 2,3-dimethyl-2-hexene in complex hydrocarbon mixtures such as fluid catalytic cracked (FCC) gasoline without the need for authentic co-injection of every isomer [3].
| Evidence Dimension | Kovats Retention Index (RI) on Petrocol DH-100 non-polar column |
|---|---|
| Target Compound Data | RI = 814 (2,3-dimethyl-2-hexene) |
| Comparator Or Baseline | (E)-3,4-Dimethyl-2-hexene: RI = 771; 2,5-Dimethyl-2-hexene: RI = 762; (Z)-2,3-Dimethyl-3-hexene: RI = 765 |
| Quantified Difference | ΔRI = +43 to +52 units (5.3–6.8% higher than comparators) |
| Conditions | Petrocol DH-100 capillary column (polydimethylsiloxane stationary phase); isothermal conditions; Soják et al., J. Chromatogr. A, 2004, 1025:237–253. |
Why This Matters
A retention index difference exceeding 40 units on a non-polar column is sufficient for unambiguous GC-MS identification and quantification, making 2,3-dimethyl-2-hexene the analytically most distinguishable isomer in the dimethylhexene family for quality control and forensic petrochemical analysis.
- [1] Soják L, Addová G, Kubinec R, Kraus A, Bohác A. Capillary gas chromatography–mass spectrometry of all 93 acyclic octenes and their identification in fluid catalytic cracked gasoline. J. Chromatogr. A. 2004;1025:237–253. View Source
- [2] The Pherobase. Kovats Retention Index entries for 2,3-dimethyl-2-hexene (RI 814), (E)-3,4-dimethyl-2-hexene (RI 771), 2,5-dimethyl-2-hexene (RI 762), and (Z)-2,3-dimethyl-3-hexene (RI 765). Data sourced from Soják et al. (2004). https://www.pherobase.com View Source
- [3] Soják L et al. Structure–retention relationships for acyclic octenes: homomorphy factors correlated with degree of branching, double-bond position, and alkyl group position. J. Chromatogr. A. 2004;1025:237–253. View Source
